molecular formula C24H23FN2O5S B2922630 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1005300-44-6

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2922630
CAS RN: 1005300-44-6
M. Wt: 470.52
InChI Key: PTXLCSYWRUMEBF-UHFFFAOYSA-N
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Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C24H23FN2O5S and its molecular weight is 470.52. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on structurally similar isoquinoline derivatives has explored their potential in forming salts, inclusion compounds, and host–guest complexes. These compounds exhibit interesting fluorescence properties upon interaction with specific molecules, indicating their potential application in sensing, imaging, or as part of materials with unique optical properties (A. Karmakar, R. Sarma, J. Baruah, 2007).

Cytotoxic Activity

Novel sulfonamide derivatives have been synthesized and shown to possess cytotoxic activity against various cancer cell lines. This suggests that structurally related compounds could be developed as anticancer agents, offering a pathway for new drug development (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).

Pharmacological Modulation

Research on modafinil, a compound with a sulfonyl group similar to the one in the query, has shown significant effects on dopamine and norepinephrine transporters, indicating its use in neuropsychiatric disorders. This underscores the potential pharmacological applications of sulfonyl-containing compounds in modulating neurotransmitter systems (B. Madras et al., 2006).

Antiulcer Activity

Compounds structurally related to isoquinolines have demonstrated significant antiulcer activity by inhibiting gastric acid secretion and protecting against various forms of induced gastric ulcers in rats. This suggests their potential therapeutic application in gastrointestinal disorders (M. Uchida et al., 1990).

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-31-20-7-9-21(10-8-20)32-16-24(28)26-19-6-13-23-17(15-19)3-2-14-27(23)33(29,30)22-11-4-18(25)5-12-22/h4-13,15H,2-3,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXLCSYWRUMEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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